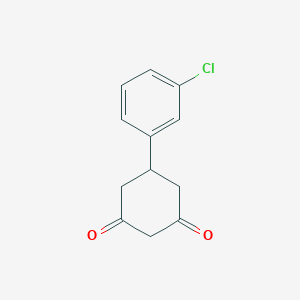

5-(3-Chlorophenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality 5-(3-Chlorophenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNSALYPQQBIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343036 | |

| Record name | 5-(3-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-71-0 | |

| Record name | 5-(3-Chlorophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-chlorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

This guide provides a comprehensive overview of the synthetic protocol for 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a molecule of interest for researchers, scientists, and professionals in drug development. The cyclohexane-1,3-dione scaffold is a versatile building block in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds.[1][2] This guide will delve into the strategic synthesis, mechanistic underpinnings, and detailed experimental procedures, grounded in established chemical principles.

Strategic Approach to Synthesis: The Knoevenagel-Michael Tandem Reaction

The synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione is efficiently achieved through a one-pot tandem reaction sequence involving an initial Knoevenagel condensation followed by a Michael addition.[3][4][5] This strategy is favored for its atom economy and procedural simplicity. The key reactants are 3-chlorobenzaldehyde and cyclohexane-1,3-dione.

The reaction is typically catalyzed by a base, which serves two crucial roles: facilitating the initial condensation and promoting the subsequent conjugate addition. The choice of catalyst and reaction conditions can significantly influence the reaction rate and overall yield.

Mechanistic Insight

The synthesis commences with the base-catalyzed Knoevenagel condensation between 3-chlorobenzaldehyde and the first equivalent of cyclohexane-1,3-dione. The base abstracts an acidic proton from the active methylene group of the dione, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an α,β-unsaturated intermediate.

This intermediate then acts as a Michael acceptor. A second equivalent of cyclohexane-1,3-dione, again activated by the base to its enolate form, acts as the Michael donor. The nucleophilic enolate attacks the β-carbon of the unsaturated system, leading to the formation of the target molecule, 5-(3-Chlorophenyl)cyclohexane-1,3-dione.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 1 |

| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 2.24 g | 2 |

| Diethylamine | C₄H₁₁N | 73.14 | 0.2 mL | Catalytic |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | Solvent |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1.41 g, 10 mmol) and cyclohexane-1,3-dione (2.24 g, 20 mmol) in ethanol (20 mL).

-

Catalyst Addition: To the stirred solution, add diethylamine (0.2 mL) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-(3-Chlorophenyl)cyclohexane-1,3-dione.

Characterization

The structure and purity of the synthesized 5-(3-Chlorophenyl)cyclohexane-1,3-dione can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1740 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹).

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information on the proton environment in the molecule. Expected signals would include multiplets for the aromatic protons, a multiplet for the proton at the 5-position, and multiplets for the methylene protons of the cyclohexane ring.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (typically in the range of 190-210 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.[6]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Visualizing the Process

Reaction Mechanism

Caption: The two-step reaction mechanism for the synthesis.

Experimental Workflow

Caption: A streamlined overview of the experimental procedure.

References

-

(PDF) Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives - ResearchGate. Available at: [Link]

-

Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling | ACS Omega. Available at: [Link]

-

Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi. Available at: [Link]

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. Available at: [Link]

-

Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - NIH. Available at: [Link]

-

First synthesis of 5-hydroxycyclohexane-1,3-dione - Mendeleev Communications (RSC Publishing). Available at: [Link]

-

Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. Available at: [Link]

-

The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Available at: [Link]

-

compared using 13C nmr spectroscopy. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

1,3-Cyclohexanedione - Wikipedia. Available at: [Link]

-

4.2: ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

(PDF) Michael addition reaction and its examples - ResearchGate. Available at: [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. Available at: [Link]

-

3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem - NIH. Available at: [Link]

-

5-Phenylcyclohexane-1,3-dione - Amerigo Scientific. Available at: [Link]

-

Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Michael addition synthesis of substituted cyclohexane-1,3-diones

An In-Depth Technical Guide to the Michael Addition Synthesis of Substituted Cyclohexane-1,3-diones

Abstract

Substituted cyclohexane-1,3-diones are foundational structural motifs in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][2][3][4] Their synthesis is a cornerstone of modern organic chemistry, with the Michael addition serving as a powerful and versatile tool for their construction. This guide provides a comprehensive exploration of the synthesis of these vital carbocycles, focusing on the mechanistic underpinnings, practical experimental considerations, and strategic applications of the Michael addition. We will delve into classic methodologies such as the Robinson annulation, detail specific one-pot cyclization protocols, and examine the forefront of asymmetric organocatalysis for the stereocontrolled synthesis of chiral derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a field-proven understanding of this critical synthetic transformation.

Core Synthetic Paradigms: Mechanism and Strategy

The formation of the cyclohexane-1,3-dione ring system via Michael addition is not a singular reaction but rather a family of powerful tandem processes. The core principle involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), which creates a 1,5-dicarbonyl intermediate poised for intramolecular cyclization.

The Robinson Annulation: A Classic Ring-Forming Strategy

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a quintessential method for creating a six-membered ring.[5] It is a robust two-step sequence that begins with a Michael addition and is consummated by an intramolecular aldol condensation.[5][6][7][8] This reaction has been instrumental in the total synthesis of complex molecules like steroids.[5]

The mechanism proceeds as follows:

-

Michael Addition: A base deprotonates a ketone or a related Michael donor (e.g., a 1,3-dione) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK), in a conjugate fashion.[6][7]

-

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate, under the same basic conditions, undergoes an intramolecular cyclization. An enolate is formed at one carbonyl, which then attacks the other carbonyl group, forming a six-membered ring.

-

Dehydration: The β-hydroxy ketone adduct readily eliminates a molecule of water to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[7]

Caption: Generalized enamine catalytic cycle.

Practical Guide: Experimental Protocols

The translation of mechanistic understanding to successful laboratory practice requires meticulous attention to detail. Here, we provide field-proven protocols for the synthesis of both a classic achiral dione and a more complex Michael adduct.

Protocol: Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

This procedure is adapted from established undergraduate and preparative scale syntheses and illustrates the Michael-Claisen condensation sequence.

[9][10][11]Materials & Reagents:

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl malonate

-

Mesityl oxide

-

Sodium hydroxide (NaOH), 2N solution

-

Hydrochloric acid (HCl), 4N solution

-

Acetone (for recrystallization)

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add sodium methoxide (1.4 g). Dissolve the solid in anhydrous methanol (10 mL).

-

Addition of Reactants: Add diethyl malonate (4.0 mL) to the flask. Heat the mixture to a gentle reflux for approximately 3 minutes.

-

Michael Addition: Carefully add mesityl oxide (2.8 mL) dropwise through the condenser. The reaction can be exothermic; control the addition rate to maintain a manageable reflux.

-

First Reflux: Once the initial exothermic reaction subsides, heat the mixture at reflux for 30 minutes to ensure completion of the Michael addition and subsequent Claisen condensation.

-

Hydrolysis: Cool the mixture, then add 2N sodium hydroxide solution (20 mL). Heat the mixture to reflux for an additional 90 minutes to hydrolyze the ester intermediate.

-

Work-up and Decarboxylation: Cool the reaction mixture to room temperature. Remove any remaining methanol using a rotary evaporator. Heat the aqueous residue to reflux and slowly add 4N HCl (approx. 30 mL) until the solution is acidic (pH 2-3), which induces decarboxylation and precipitation of the product.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with a small amount of cold water. Recrystallize the crude product from a minimal amount of hot acetone to yield pure dimedone as a white crystalline solid.

[10]#### 2.2 Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol demonstrates a metal-catalyzed asymmetric synthesis, a common strategy for producing chiral intermediates.

-

Nickel(II) chloride (NiCl₂)

-

(-)-Sparteine

-

Toluene, dry

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Diethyl malonate

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Petroleum ether/Ethyl acetate mixture (for chromatography)

Procedure:

-

Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours to form the chiral catalyst complex.

-

Substrate Addition: Slowly add chalcone (0.393 g, 1.89 mmol) in small portions to the catalyst mixture and stir for an additional 30 minutes.

-

Michael Addition: Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) dropwise to the reaction mixture. Stir at room temperature until analysis (e.g., by TLC) indicates full consumption of the starting chalcone.

-

Work-up: Quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 90:10) to afford the enantiomerically enriched Michael adduct.

[12]### 3. Data Presentation: Catalyst Performance

The choice of catalyst is critical in asymmetric synthesis. The following table summarizes the performance of various organocatalysts in the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated acceptors, highlighting the achievable yields and enantioselectivities.

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Dimedone | Cinnamone | 9-Amino(9-deoxy)-epi-quinine | 99 | 90 | |

| Diethyl Malonate | Chalcone | NiCl₂/(-)-Sparteine | 90 | 86 | |

| 1,3-Cyclohexanedione | Benzylidenemalononitrile | Binaphthyl-Squaramide | >95 | 99 | |

| Cyclopentane-1,2-dione | Alkylidene Oxindole | Squaramide | ~85 | 95 |

Applications in Drug Discovery and Development

The cyclohexane-1,3-dione framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities, including anti-inflammatory, herbicidal, and anticancer properties.

[1][2][14][15]#### Case Study: Synthesis of Warfarin

A prominent example demonstrating the utility of the Michael addition in pharmaceutical synthesis is the preparation of the anticoagulant drug Warfarin. T[16]he key step is the Michael addition of 4-hydroxycoumarin (a cyclic 1,3-dione tautomer) to benzalacetone.

[17][18]The reaction is typically catalyzed by a base or can be performed in various solvents like water or pyridine. W[16][18]hile the racemic synthesis is straightforward, significant research has been dedicated to the enantioselective synthesis of (S)-Warfarin, which is the more potent enantiomer. M[18]odern methods employ chiral organocatalysts, such as primary amine-phosphinamides, to achieve high enantioselectivity in this critical transformation.

The Michael addition provides a powerful and adaptable platform for the synthesis of substituted cyclohexane-1,3-diones. From the classic and robust Robinson annulation to the sophisticated and precise methods of asymmetric organocatalysis, these strategies allow chemists to construct complex and biologically relevant molecules from simple precursors. The continued development of novel catalysts and tandem reaction sequences promises to further expand the scope and efficiency of these transformations, solidifying their indispensable role in the toolkit of synthetic, medicinal, and process chemists.

References

-

A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Iran J Pharm Res. 2016;15(3):343-367. [Link]

-

The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. Synform. [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert reaction. chemeurope.com. [Link]

-

Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts. Organic & Biomolecular Chemistry. [Link]

-

Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. University of the West Indies at St. Augustine. [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion. Wikipedia. [Link]

-

Synthesis of Dimedone via Robinson Annulation. Scribd. [Link]

-

Dimedone. Wikipedia. [Link]

-

Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

-

Preparation: Warfarin. Molecule of the Month, University of Bristol. [Link]

-

Proline-catalyzed aldol reactions. Wikipedia. [Link]

-

Synthesis of dimedone. PrepChem.com. [Link]

- Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates.

-

Hajos-Parrish-Eder-Sauer-Wiechert reaction. ResearchGate. [Link]

-

Updating Dimedone: The Humble Hero of the Organic Laboratory. ACS Publications. [Link]

-

Robinson annulation. Wikipedia. [Link]

-

Introduction to Warfarin Synthesis. University of Bristol. [Link]

-

Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]

-

Robinson Annulation. J&K Scientific LLC. [Link]

-

23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

-

Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. PubMed. [Link]

-

A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

-

Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. National Institutes of Health. [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]

-

Michael addition reaction of cyclohexane carboxaldehyde to nitroolefin. ResearchGate. [Link]

-

Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]

-

Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. [Link]

-

ChemInform Abstract: Organocatalytic Asymmetric Michael Addition of 1,3-Cyclohexanedione to Benzylidenemalonitriles. Sci-Hub. [Link]

-

Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. ResearchGate. [Link]

-

Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. [Link]

-

Michael addition with an excess of dimethylmalonate. ResearchGate. [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

-

Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Semantic Scholar. [Link]

-

Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health. [Link]

-

Application of Cyclohexane-1,3-diones for Six-Membered Oxygen-Containing Heterocycles Synthesis. ResearchGate. [Link]

-

Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. ResearchGate. [Link]

-

Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]

-

Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

-

Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. [Link]

-

1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. National Institutes of Health. [Link]

-

Multiple Michael/aldol reaction. Wikipedia. [Link]

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

-

Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. scribd.com [scribd.com]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 18. Introduction [ch.ic.ac.uk]

- 19. Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

Introduction and Molecular Overview

5-(3-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a structural motif found in various biologically active molecules and synthetic intermediates.[1] Its derivatives have been explored for applications ranging from herbicides to potential therapeutics.[2][3] Accurate structural confirmation and purity assessment are paramount in any research or development context, making proficiency in spectroscopic analysis an indispensable skill.

This guide provides a comprehensive technical overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. As direct experimental spectra for this specific molecule are not widely published, we will proceed with a predictive analysis grounded in the established principles of spectroscopy and data from structurally related compounds.

Molecular Structure: C₁₂H₁₁ClO₂ Molecular Weight: 222.67 g/mol

A critical feature of β-diketones like 5-(3-Chlorophenyl)cyclohexane-1,3-dione is their existence as an equilibrium of keto and enol tautomers.[4] This equilibrium is highly dependent on the solvent environment.[5] In aprotic solvents, such as chloroform, the keto form is often favored, while the intramolecularly hydrogen-bonded enol form can also be significantly present. This phenomenon will be a central theme in the interpretation of its NMR and IR spectra.

Integrated Analytical Workflow

The definitive structural elucidation of a novel compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. The workflow below illustrates a robust pathway from sample receipt to final structural confirmation.

Caption: Overall workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. The presence of keto-enol tautomerism is often directly observable and quantifiable by NMR.[6]

¹H NMR Spectroscopy: Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Expert Insight: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and minimal interference. However, being a relatively non-polar aprotic solvent, it will influence the keto-enol equilibrium.[7] For comparative studies, using a polar protic solvent like DMSO-d₆ could also be insightful.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (adjust for sample concentration).

-

¹H NMR: Predicted Data Interpretation

The spectrum is predicted to be a superposition of signals from the keto and enol tautomers. The integration values will reflect the equilibrium ratio.

Table 1: Predicted ¹H NMR Chemical Shifts (Keto Tautomer)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H-Ar | 7.20 - 7.40 | m | 4H | Signals from the 3-chlorophenyl ring. Complex splitting is expected. |

| H-5 | 3.50 - 3.70 | m (tt) | 1H | Methine proton at C5, coupled to adjacent CH₂ groups. |

| H-4, H-6 (axial) | 2.80 - 3.00 | m (dd) | 2H | Diastereotopic protons adjacent to C5. |

| H-4, H-6 (eq) | 2.60 - 2.80 | m (dd) | 2H | Diastereotopic protons adjacent to C5. |

| H-2 | ~3.40 | s | 2H | Protons at C2, appearing as a singlet in the pure keto form. |

Table 2: Predicted ¹H NMR Chemical Shifts (Enol Tautomer)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Enolic OH | 11.0 - 12.0 | br s | 1H | Broad signal due to hydrogen bonding, characteristic of the enol form.[8] |

| H-Ar | 7.20 - 7.40 | m | 4H | Signals from the 3-chlorophenyl ring. |

| Vinylic H | 5.50 - 5.60 | s | 1H | Proton on the enolic double bond (C2). |

| H-4, H-6 | 2.30 - 2.80 | m | 4H | Aliphatic protons on the cyclohexane ring. |

| H-5 | 3.40 - 3.60 | m | 1H | Methine proton at C5. |

¹³C NMR Spectroscopy: Experimental Protocol

The ¹³C NMR is typically acquired immediately after the ¹H NMR using the same sample.

-

Instrumentation: Same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

¹³C NMR: Predicted Data Interpretation

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Tautomer | Predicted δ (ppm) | Notes |

|---|---|---|---|

| C=O (C1, C3) | Keto | 200 - 210 | Characteristic ketone carbonyl region. |

| C=O (C1) | Enol | 190 - 200 | Carbonyl carbon in the enone system. |

| C-OH (C3) | Enol | 185 - 195 | Enolic carbon attached to the hydroxyl group. |

| C-Ar (Quaternary) | Both | 135 - 145 | Aromatic carbons with no attached protons (including C-Cl). |

| C-Ar (CH) | Both | 125 - 130 | Aromatic carbons with attached protons. |

| C=CH (C2) | Enol | 95 - 105 | Vinylic carbon of the enol. |

| CH₂ (C2) | Keto | 55 - 60 | Methylene carbon between two carbonyls. |

| CH₂ (C4, C6) | Both | 40 - 50 | Aliphatic carbons adjacent to C5. |

| CH (C5) | Both | 35 - 45 | Methine carbon bearing the phenyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquisition Mode: Acquire data in both positive and negative ion modes to determine the most sensitive ionization. For this molecule, positive mode ([M+H]⁺) is predicted to be effective.

Predicted Data Interpretation

-

Molecular Ion: The calculated exact mass for C₁₂H₁₁³⁵ClO₂ is 222.0448. The high-resolution mass spectrum should show a peak for [M+H]⁺ at m/z 223.0526.

-

Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of the ³⁷Cl isotope. A second peak, [M+2+H]⁺, should appear at m/z 225.0497 with an intensity approximately one-third (32%) of the [M+H]⁺ peak. This 3:1 isotopic signature is definitive confirmation of the presence of a single chlorine atom.

-

Fragmentation: Fragmentation provides a fingerprint of the molecule's structure. Key fragmentation processes for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl).[9][10]

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[11]

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data Interpretation

The IR spectrum will be highly informative regarding the keto-enol equilibrium.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

|---|---|---|---|

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Confirms the presence of the phenyl ring. |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | From the cyclohexane ring CH and CH₂ groups.[12] |

| ~1715 | C=O stretch (keto) | Strong | Characteristic of a saturated cyclic ketone. A doublet may appear due to symmetric/asymmetric stretching.[13] |

| ~1650 | C=O stretch (enol) | Strong | Lower frequency due to conjugation and intramolecular H-bonding.[14] |

| ~1600 | C=C stretch (enol) | Medium | From the enolic double bond. |

| ~1580, ~1475 | C=C stretch (aromatic) | Medium-Strong | Characteristic phenyl ring absorptions. |

| 700 - 800 | C-Cl stretch | Strong | Confirms the presence of the chloro-substituent. |

| 2500 - 3300 | O-H stretch (enol) | Very Broad | A broad absorption in this region would be strong evidence for the presence of the enol tautomer. |

Conclusion: A Convergent Structural Proof

The definitive identification of 5-(3-Chlorophenyl)cyclohexane-1,3-dione is achieved by synthesizing the information from all spectroscopic techniques. Mass spectrometry will confirm the elemental formula (C₁₂H₁₁ClO₂) via the accurate mass and the characteristic 3:1 chlorine isotopic pattern. IR spectroscopy will confirm the presence of carbonyl (C=O) and aromatic functionalities. Finally, ¹H and ¹³C NMR will provide the complete carbon-hydrogen framework, establishing the precise connectivity of the 3-chlorophenyl group to the cyclohexane-1,3-dione ring and revealing the dynamics of the keto-enol tautomerism in solution. The convergence of these predicted data points provides a high-confidence spectral signature for the target molecule.

References

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved January 21, 2026, from [Link]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Donegatti, T. A., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micellar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis, 40(22), 2929-2935. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR analysis of the ketone group. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.

-

Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved January 21, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved January 21, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053.

-

ResearchGate. (n.d.). Diketone NMR spectral data. Retrieved January 21, 2026, from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 21, 2026, from [Link]

-

Chemistry Stack Exchange. (n.d.). Ketone infrared spectra. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.

-

YouTube. (2012). Keto-Enol Equilibrium Using NMR. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved January 21, 2026, from [Link]

-

Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved January 21, 2026, from [Link]

-

University of Rennes. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium. Retrieved January 21, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 3. ajol.info [ajol.info]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]

- 9. GCMS Section 6.11.2 [people.whitman.edu]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. mdpi.com [mdpi.com]

- 12. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

1H NMR and 13C NMR characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR analysis for this specific molecule. We will explore the foundational principles of chemical shifts and spin-spin coupling, with a particular focus on the compound's prominent keto-enol tautomerism, which is critical for accurate spectral interpretation. The guide offers predictive analyses for ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, detailed experimental protocols for sample preparation and data acquisition, and a discussion of advanced techniques for unambiguous characterization.

Introduction: The Structural Challenge

5-(3-Chlorophenyl)cyclohexane-1,3-dione is a substituted cyclic dione, a scaffold of interest in synthetic and medicinal chemistry. The definitive confirmation of its molecular structure is paramount for any further research or development activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[3]

The primary challenge in characterizing this molecule lies in its capacity for keto-enol tautomerism, a phenomenon common to 1,3-dicarbonyl compounds.[4][5] The molecule can exist in a dynamic equilibrium between its diketo form and its more conjugated keto-enol form. This equilibrium is highly sensitive to the solvent environment, temperature, and concentration, directly impacting the resulting NMR spectra.[6][7] A thorough understanding of this equilibrium is essential for accurate spectral assignment.

Keto-Enol Tautomerism: A Dynamic Equilibrium

In solution, 5-(3-Chlorophenyl)cyclohexane-1,3-dione does not exist as a single static structure. The presence of protons on the carbon alpha to both carbonyl groups (C4 and C6) allows for the formation of a stable enol tautomer. This equilibrium results in a mixture of at least two distinct chemical species, each with a unique set of NMR signals.

Caption: The dynamic equilibrium between the diketo and keto-enol tautomers.

The position of this equilibrium (Keq) dictates the relative populations of the two forms. In aprotic solvents like chloroform-d (CDCl₃), the diketo form may predominate, whereas polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the enol form through intermolecular hydrogen bonding, shifting the equilibrium.[7] Consequently, the choice of NMR solvent is a critical experimental parameter that can be leveraged to study both tautomers.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic character (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[8] We will predict the spectra for both tautomers.

The Diketo Tautomer

Assuming a chair-like conformation, the diketo form possesses a plane of symmetry passing through C5 and the C2-methylene group, simplifying the spectrum.

-

Aromatic Protons (3-Chlorophenyl group): The four protons on the substituted phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the meta substitution pattern, they will present as a complex multiplet system.

-

H5 (Methine Proton): The proton at C5 is alpha to a phenyl group and beta to two carbonyls. It is expected to be a multiplet (a pentet or triplet of triplets) in the range of δ 3.0-3.5 ppm.

-

H4/H6 (Methylene Protons): These two sets of protons are chemically equivalent due to symmetry. They are diastereotopic, meaning the axial and equatorial protons on each carbon are in different chemical environments. They are alpha to a carbonyl group, placing their signals around δ 2.5-3.0 ppm.[9] Each will appear as a distinct multiplet due to complex geminal and vicinal coupling.

-

H2 (Methylene Protons): These protons are flanked by two carbonyl groups, leading to significant deshielding. They are expected to appear as a singlet (or a very tight triplet if long-range coupling is resolved) around δ 3.5-4.0 ppm.

The Keto-Enol Tautomer

The formation of the enol breaks the molecule's symmetry and introduces new signal types.

-

Enolic OH: A broad singlet, typically highly downfield (δ 10-17 ppm), which may exchange with D₂O.

-

Vinyl Proton (H2): The proton on the C=C double bond will appear as a singlet in the δ 5.0-6.0 ppm region.

-

Aromatic Protons: Similar to the diketo form, but the altered electronic nature of the cyclohexane ring may cause minor shifts.

-

H4, H5, H6 (Aliphatic Protons): With the loss of symmetry, H4 and H6 are no longer equivalent. This will result in a more complex set of multiplets in the aliphatic region (δ 2.0-3.5 ppm) compared to the diketo form.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton(s) | Environment | Predicted Shift (Diketo) | Predicted Shift (Enol) | Multiplicity | Integration |

| Ar-H | Aromatic | ~7.2-7.6 | ~7.2-7.6 | m | 4H |

| H5 | CH-Ar | ~3.0-3.5 | ~3.2-3.7 | m | 1H |

| H4, H6 | CH₂-C=O | ~2.5-3.0 | ~2.6-3.2 | m | 4H (total) |

| H2 | CH₂-(C=O)₂ | ~3.5-4.0 | - | s | 2H |

| H2 (Vinyl) | C=CH | - | ~5.5-6.0 | s | 1H |

| OH | Enolic | - | ~12-16 | br s | 1H |

Note: These are estimated values. Actual shifts depend on solvent and concentration.

Predictive ¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the number of attached protons for each carbon signal.[10]

-

DEPT-90: Only CH (methine) carbons appear as positive signals.

-

DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary (C) carbons are absent in both DEPT spectra.[11][12][13]

The Diketo Tautomer

-

Carbonyl Carbons (C1, C3): These are highly deshielded and will appear far downfield, typically >190 ppm.[9][14] Due to symmetry, they give a single signal.

-

Aromatic Carbons: Six signals are expected. The carbon bearing the chlorine (C-Cl) will be identifiable, as will the ipso-carbon attached to the cyclohexane ring. The other four CH carbons will be in the δ 125-150 ppm range.[15]

-

Aliphatic Carbons (C2, C4, C5, C6):

-

C5 (CH): Will appear as a positive signal in both DEPT-90 and DEPT-135.

-

C4/C6 (CH₂): Equivalent by symmetry. Will be absent in DEPT-90 and appear as a single negative signal in DEPT-135.

-

C2 (CH₂): Flanked by two carbonyls, this carbon will be the most deshielded of the aliphatic carbons and will appear as a negative signal in DEPT-135.

-

The Keto-Enol Tautomer

-

Carbonyl & Enol Carbons: The enol form has one C=O (~190-200 ppm) and two sp² carbons from the enol group (C-OH and C=CH), which resonate around δ 160-180 ppm and δ 100-110 ppm, respectively.

-

Aromatic Carbons: Similar to the diketo form.

-

Aliphatic Carbons (C4, C5, C6): The loss of symmetry means C4 and C6 are now inequivalent, giving rise to two distinct CH₂ signals (negative in DEPT-135) and one CH signal for C5 (positive in DEPT-90 and DEPT-135).

Table 2: Predicted ¹³C NMR and DEPT Data

| Carbon(s) | Type | Predicted Shift (ppm) | DEPT-90 | DEPT-135 |

| C1, C3 (Diketo) | C=O | ~205-215 | Absent | Absent |

| C1 (Enol) | C=O | ~190-200 | Absent | Absent |

| C3 (Enol) | C-OH | ~170-180 | Absent | Absent |

| Ar-C (ipso) | C | ~140-145 | Absent | Absent |

| Ar-C (C-Cl) | C | ~134-138 | Absent | Absent |

| Ar-CH | CH | ~126-132 | Positive | Positive |

| C2 (Enol) | =CH | ~100-110 | Positive | Positive |

| C2 (Diketo) | CH₂ | ~50-60 | Absent | Negative |

| C5 | CH | ~40-50 | Positive | Positive |

| C4, C6 | CH₂ | ~35-45 | Absent | Negative |

Experimental Protocol for NMR Characterization

A robust and reproducible protocol is key to obtaining high-quality NMR data. The following workflow ensures spectral accuracy and integrity.

Workflow Diagram

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. technologynetworks.com [technologynetworks.com]

- 3. ijirset.com [ijirset.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

I. Introduction: Unveiling the Molecular Landscape

In the realm of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a molecule of interest for its potential pharmacological activities, presents a unique analytical challenge. Its structure, comprising a substituted aromatic ring and a cyclic dione moiety, necessitates a robust analytical methodology for comprehensive characterization. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering a framework for researchers, scientists, and drug development professionals to achieve accurate and reliable results.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the narrative of the analysis. We will delve into the foundational principles of mass spectrometry as they apply to this specific molecule, dissect the rationale behind crucial experimental decisions, and present detailed, field-tested protocols. The overarching goal is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding of the analytical process and ensuring the integrity of the generated data.

II. Physicochemical Properties and Structural Elucidation

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method development. 5-(3-Chlorophenyl)cyclohexane-1,3-dione possesses a molecular formula of C₁₂H₁₁ClO₂.

The presence of a chlorine atom is a key feature, as it imparts a distinct isotopic signature in the mass spectrum. The natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), results in a characteristic M+2 peak with a relative intensity of about one-third of the monoisotopic peak[1]. This isotopic pattern serves as a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.

The cyclohexane-1,3-dione moiety can exist in tautomeric forms, primarily the enol form in solution.[2] This tautomerism can influence its ionization behavior and fragmentation pathways.

Table 1: Physicochemical Properties of 5-(3-Chlorophenyl)cyclohexane-1,3-dione

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClO₂ | N/A |

| Monoisotopic Mass | 222.0448 u | Calculated |

| Average Mass | 222.67 g/mol | Calculated |

| Key Structural Features | Chlorophenyl group, Cyclohexane-1,3-dione | N/A |

| Isotopic Signature | Presence of a prominent M+2 peak due to Chlorine | [1] |

III. The Mass Spectrometric Workflow: A Conceptual Overview

The mass spectrometric analysis of a small molecule like 5-(3-Chlorophenyl)cyclohexane-1,3-dione is a multi-step process. Each stage must be carefully considered and optimized to ensure high-quality data.

Sources

An In-depth Technical Guide to 5-(3-Chlorophenyl)cyclohexane-1,3-dione: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This technical guide focuses on a specific, yet largely unexplored, derivative: 5-(3-Chlorophenyl)cyclohexane-1,3-dione. As a Senior Application Scientist, my objective is to provide a comprehensive resource that not only presents the fundamental physicochemical properties of this compound but also delves into the strategic considerations for its synthesis and characterization. This document is designed to empower researchers to harness the potential of this molecule in their drug discovery and development endeavors.

Molecular Overview and Structural Elucidation

5-(3-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, featuring a 3-chlorophenyl substituent at the 5-position of the cyclohexane ring. The presence of the chloro-substituted aromatic ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Chemical Structure:

Caption: 2D structure of 5-(3-Chlorophenyl)cyclohexane-1,3-dione.

Tautomerism: It is crucial to recognize that 5-(3-Chlorophenyl)cyclohexane-1,3-dione, like its parent compound, can exist in tautomeric forms. The diketo form is in equilibrium with its corresponding enol forms. This tautomerism will be evident in its spectroscopic data and can influence its reactivity.

Predicted Physicochemical Properties

| Property | Predicted Value for 5-(3-Chlorophenyl)cyclohexane-1,3-dione | Basis for Prediction (Analogous Compounds) |

| Molecular Formula | C₁₂H₁₁ClO₂ | - |

| Molecular Weight | 222.67 g/mol | - |

| Melting Point (°C) | 180 - 195 | 5-Phenylcyclohexane-1,3-dione: 185-188 °C[1]; 5-(4-Fluorophenyl)cyclohexane-1,3-dione: 186-189 °C. The chloro-substitution is expected to have a similar effect on the crystal lattice energy as a fluoro or phenyl group. |

| Boiling Point (°C) | > 300 (decomposes) | High melting point suggests a high boiling point, likely with decomposition. |

| pKa | 4.5 - 5.0 | The parent cyclohexane-1,3-dione has a pKa of approximately 5.26. The electron-withdrawing nature of the 3-chlorophenyl group is expected to increase the acidity of the enolic proton, thus lowering the pKa. |

| LogP | 2.5 - 3.0 | The presence of the lipophilic chlorophenyl group will increase the octanol-water partition coefficient compared to the parent dione. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The increased lipophilicity suggests poor aqueous solubility. |

Synthetic Strategies

The synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione can be approached through established methodologies for the preparation of 5-aryl-cyclohexane-1,3-diones. The most common and reliable method involves a Michael addition reaction.

Recommended Synthetic Protocol: Michael Addition

This protocol describes a two-step, one-pot synthesis involving an initial Knoevenagel condensation followed by a Michael addition.

Reaction Scheme:

Caption: Synthetic workflow for 5-(3-Chlorophenyl)cyclohexane-1,3-dione.

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

To a solution of 3-chlorobenzaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude intermediate, diethyl 2-(3-chlorobenzylidene)malonate. This intermediate can be used in the next step without further purification.

-

-

Michael Addition and Intramolecular Cyclization:

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere.

-

To this solution, add acetone (1.1 equivalents) dropwise at 0 °C.

-

Add the crude diethyl 2-(3-chlorobenzylidene)malonate from the previous step to the reaction mixture.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(3-Chlorophenyl)cyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of δ 7.0-7.5 ppm. The protons on the cyclohexane-1,3-dione ring will appear as multiplets in the aliphatic region (δ 2.0-3.5 ppm). The enolic proton, if present in a significant concentration in the NMR solvent, will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons in the downfield region (δ 190-210 ppm). The aromatic carbons will resonate in the range of δ 120-145 ppm, and the aliphatic carbons of the cyclohexane ring will appear at higher field (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the dione functionality, typically in the region of 1680-1720 cm⁻¹. If the enol form is present, a broad O-H stretching band may be observed around 3000-3400 cm⁻¹, and C=C stretching from the enol may appear around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to show the molecular ion peak [M]⁺ at m/z 222 and 224 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for cyclohexane-1,3-dione derivatives involve cleavage of the cyclohexane ring.

Experimental Protocols for Physicochemical Property Determination

Aqueous Solubility Determination (Shake-Flask Method)

-

Add an excess amount of 5-(3-Chlorophenyl)cyclohexane-1,3-dione to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) to create a solution of known concentration.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.[2]

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

-

Prepare a solution of the compound in n-octanol.

-

Mix a known volume of this solution with a known volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]

Potential Applications in Drug Development

Derivatives of cyclohexane-1,3-dione have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 3-chlorophenyl group can modulate these activities by altering the compound's lipophilicity, electronic properties, and metabolic stability.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel compound.

Given the known activities of related compounds, 5-(3-Chlorophenyl)cyclohexane-1,3-dione could be a valuable starting point for the development of novel therapeutics. Its physicochemical properties, as predicted and determined experimentally, will be critical in guiding its formulation and assessing its potential for oral bioavailability.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic strategies, and analytical characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione. By leveraging established chemical principles and data from analogous compounds, we have outlined a clear path for the synthesis and evaluation of this promising molecule. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers in their quest to explore the therapeutic potential of novel cyclohexane-1,3-dione derivatives.

References

-

Amerigo Scientific. 5-Phenylcyclohexane-1,3-dione. Available from: [Link].

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

- Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

Chemistry LibreTexts. 17.3: Acid-Base Titrations. Available from: [Link].

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link].

Sources

An In-depth Technical Guide to the Solubility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a molecule of interest in contemporary drug discovery and agrochemical research, presents a unique solubility profile owing to its combination of a polar diketone ring and a nonpolar chlorophenyl substituent.[1][2][3][4] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present a rigorous, step-by-step experimental protocol for its quantification, and discuss the critical interplay of molecular structure and solvent properties that govern its dissolution. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the formulation and delivery of compounds based on this scaffold.

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of pharmaceutical sciences and agrochemical development, the solubility of a compound is a cornerstone property that dictates its path from the laboratory to practical application. Poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and significant challenges in formulation, ultimately hindering the development of promising therapeutic and agricultural agents.[5] 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a derivative of the versatile cyclohexane-1,3-dione scaffold, is a compound of interest due to its potential biological activities.[3][4] The presence of both a polar 1,3-dione system, capable of keto-enol tautomerism and hydrogen bonding, and a nonpolar, halogenated aromatic ring suggests a complex solubility behavior that warrants detailed investigation.[6] Understanding and quantifying its solubility in a range of organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening.

This guide will provide a robust framework for approaching the solubility determination of 5-(3-Chlorophenyl)cyclohexane-1,3-dione, moving from theoretical considerations to practical experimental design.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 5-(3-Chlorophenyl)cyclohexane-1,3-dione is not extensively available in public literature, we can infer its likely properties based on its constituent parts: the cyclohexane-1,3-dione core and the 3-chlorophenyl substituent.

Table 1: Estimated Physicochemical Properties of 5-(3-Chlorophenyl)cyclohexane-1,3-dione and their Implications for Solubility

| Property | Estimated Value/Characteristic | Influence on Solubility |

| Molecular Weight | 222.67 g/mol [1][7] | A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being prohibitively low due to molecular size alone. |

| Polarity | Amphiphilic | The 1,3-dione moiety provides a polar region capable of hydrogen bonding, while the chlorophenyl group is nonpolar and contributes to van der Waals interactions. This dual nature suggests solubility in a range of solvents, with a preference for those with intermediate polarity or the ability to engage in specific interactions. |

| Hydrogen Bond Donors/Acceptors | The enol form has one donor (OH) and two acceptors (C=O). The diketo form has two acceptors (C=O). | The ability to accept hydrogen bonds from protic solvents (like alcohols) will enhance solubility in these media. The enol tautomer can also donate a hydrogen bond. |

| Keto-Enol Tautomerism | Expected to exist in equilibrium between the diketo and enol forms.[6] | The specific tautomeric form present can be influenced by the solvent, which in turn affects the overall polarity and solubility of the compound. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be moderately lipophilic. | A higher LogP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones. This suggests better solubility in nonpolar organic solvents compared to water. |

| Melting Point | Likely a crystalline solid at room temperature. | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions. |

The interplay of these properties dictates that the solubility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione will not follow a simple "like dissolves like" rule. Instead, a nuanced understanding of the specific intermolecular forces at play is required.

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be conceptualized as the sum of two main energy contributions:

-

Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

-

Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded by and interact with solvent molecules. This is an exothermic process (ΔH < 0).

The overall enthalpy of solution is the balance between these two: ΔH_sol = ΔH_lattice + ΔH_solvation .

The following diagram illustrates the key factors influencing the solubility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione based on this thermodynamic framework.

Sources

- 1. 5-(3-Chlorophenyl)Cyclohexane-1,3-Dione [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 7. 5-(3-CHLOROPHENYL)CYCLOHEXANE-1,3-DIONE [allbiopharm.com]

The Dynamic Equilibrium: A Technical Guide to Keto-Enol Tautomerism in 5-Arylcyclohexane-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the keto-enol tautomerism in 5-arylcyclohexane-1,3-diones, a class of compounds with significant relevance in medicinal chemistry and agrochemical research. We will delve into the structural and environmental factors governing this dynamic equilibrium, the advanced analytical techniques for its characterization, and the implications of tautomerism on biological activity. This document is designed to be a practical resource, offering not only theoretical understanding but also actionable experimental protocols.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development.[1] The different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These differences, in turn, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. For 5-arylcyclohexane-1,3-diones, the keto-enol tautomerism is a key structural feature that dictates their interaction with biological targets. The cyclohexane-1,3-dione framework is a common motif in natural and synthetic compounds with a wide range of biological activities, including herbicidal, antibacterial, anti-inflammatory, and anti-tumor effects.[2] Understanding and controlling the tautomeric equilibrium is therefore paramount for optimizing the efficacy and safety of drug candidates based on this scaffold.

The Keto-Enol Equilibrium in 5-Arylcyclohexane-1,3-diones

The core of our discussion is the equilibrium between the diketo and enol forms of 5-arylcyclohexane-1,3-diones. The presence of two carbonyl groups flanking a methylene group results in acidic α-protons, facilitating the migration of a proton to one of the carbonyl oxygens to form the enol tautomer.

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a complementary technique for studying tautomeric equilibria, particularly for monitoring changes as a function of solvent or temperature. The keto and enol forms typically have distinct absorption maxima (λmax) due to differences in their electronic structures. The enol form, with its extended conjugation, generally absorbs at a longer wavelength.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the 5-arylcyclohexane-1,3-dione of known concentration in a suitable solvent (e.g., acetonitrile, cyclohexane).

-

Prepare a series of dilutions to determine the linear range of absorbance.

-

-

Instrumental Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the λmax for the keto and enol forms.

-

If the molar absorptivities (ε) of the pure tautomers are known or can be determined (e.g., by locking the equilibrium in one form through solvent choice or pH adjustment), the concentration of each tautomer in a mixture can be calculated using the Beer-Lambert law at two different wavelengths.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can help rationalize the preference for a particular tautomer in the crystalline form.

Protocol for Crystallization:

-

Solvent Selection: The choice of solvent is critical for obtaining high-quality crystals and can sometimes influence which tautomer crystallizes. Slow evaporation from a solution is a common technique.

-

For the enol form , less polar solvents that favor intramolecular hydrogen bonding, such as toluene or a mixture of dichloromethane and hexane, may be successful.

-

For the keto form , more polar solvents that can disrupt intramolecular hydrogen bonds, like ethanol or acetone, might be more suitable.

-

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

Tautomerism and Biological Activity: A Critical Relationship

The tautomeric state of a 5-arylcyclohexane-1,3-dione can have a profound impact on its biological activity. Many of these compounds exert their effects by inhibiting enzymes, and the specific tautomer may be the active form that binds to the enzyme's active site. For example, in the case of herbicidal cyclohexane-1,3-diones that inhibit acetyl-coenzyme A carboxylase (ACCase), the enol form is generally considered the active species. [3]

Caption: The influence of keto-enol tautomerism on biological activity.

The keto-enol equilibrium can affect:

-

Receptor Binding: The shape, hydrogen bonding potential, and electronic properties of the active tautomer will determine its affinity for the target protein.

-